molecular formula C14H15ClN2O5 B5762864 methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate

methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate

Cat. No.: B5762864
M. Wt: 326.73 g/mol
InChI Key: QXHICYOLZNMNMZ-UHFFFAOYSA-N
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Description

Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H15ClN2O5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural features, which include a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group and a methyl ester group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate is unique due to the specific positioning of the chloro and nitro groups on the benzoyl ring, which influences its reactivity and biological activity. The combination of these functional groups with the piperidine ring and ester moiety provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)10-2-3-11(15)12(8-10)17(20)21/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHICYOLZNMNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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